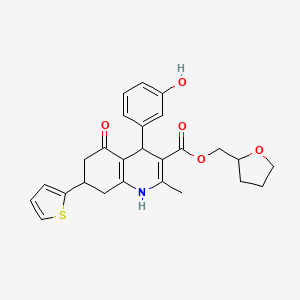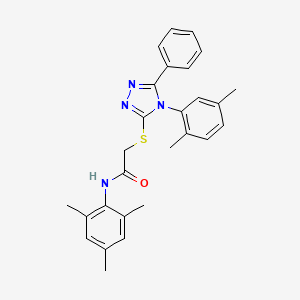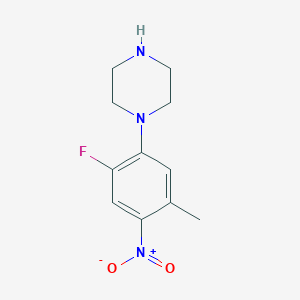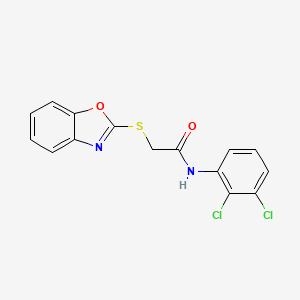![molecular formula C17H15BrF3N3O3 B11079200 methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate](/img/structure/B11079200.png)
methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyridyl group, a trifluoromethyl group, and a phenylacetyl group. These structural features contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The brominated pyridyl compound is then subjected to an amination reaction to introduce the amino group.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Acylation: The final step involves the acylation of the amino group with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- METHYL 2-AMINO-5-BROMOBENZOATE
- METHYL 2-[(5-BROMO-2-PYRIDYL)OXY]ACETATE
Uniqueness
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is unique due to its combination of a brominated pyridyl group, a trifluoromethyl group, and a phenylacetyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
特性
分子式 |
C17H15BrF3N3O3 |
|---|---|
分子量 |
446.2 g/mol |
IUPAC名 |
methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C17H15BrF3N3O3/c1-27-15(26)16(17(19,20)21,23-13-8-7-12(18)10-22-13)24-14(25)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,22,23)(H,24,25) |
InChIキー |
XDYIUYVPIJOXIA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Br)NC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11079118.png)
![10-(4-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11079120.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11079121.png)

![(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11079124.png)
![Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate](/img/structure/B11079142.png)

![Dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11079151.png)
![1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline](/img/structure/B11079164.png)


![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11079189.png)

amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11079196.png)
